Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester

Description

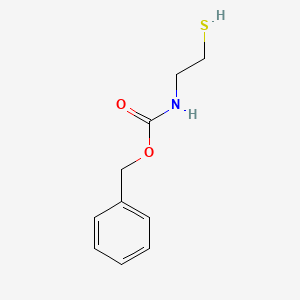

Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester is a carbamate derivative characterized by a phenylmethyl (benzyl) ester group and a 2-mercaptoethyl substituent. This compound belongs to the carbamate class, which is notable for its role in pharmaceuticals, agrochemicals, and enzymatic inhibition. Carbamates typically exhibit biological activity through reversible inhibition of acetylcholinesterase (AChE), a mechanism shared with physostigmine, a well-known alkaloid . The presence of the 2-mercaptoethyl group introduces a thiol functionality, which may enhance reactivity, metabolic stability, or metal-chelating properties compared to simpler carbamates.

Properties

IUPAC Name |

benzyl N-(2-sulfanylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10(11-6-7-14)13-8-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRVZMHHSQWLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510153 | |

| Record name | Benzyl (2-sulfanylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68642-94-4 | |

| Record name | Benzyl (2-sulfanylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester typically involves the reaction of 2-mercaptoethanol with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenylmethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Substituted carbamates.

Scientific Research Applications

Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.

Mechanism of Action

The mechanism of action of carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Pharmacological Comparison of Carbamates

| Compound | AChE Inhibition | Miotic Activity | Carcinogenicity | Metabolic Stability |

|---|---|---|---|---|

| (2-Mercaptoethyl)-phenylmethyl ester | Not reported | Not reported | Not reported | High (thiol group) |

| Benzyl carbamate | Moderate | Moderate | Low | Moderate |

| Ethyl carbamate | None | None | High (Category 2) | Low |

| Rivastigmine | High | High | Low | Moderate |

| Methylphenyl-carbamic ester | Low | Low | Low | High |

Table 2: Structural and Functional Attributes

| Compound | Key Substituent | Therapeutic Potential | Toxicity Risk |

|---|---|---|---|

| (2-Mercaptoethyl)-phenylmethyl ester | 2-Mercaptoethyl | Enzyme inhibition, metal chelation | Unknown |

| Benzyl carbamate | Phenylmethyl | Intestinal stimulation | Low |

| Ethyl carbamate | Ethyl | None (historical sedative) | High |

| Rivastigmine | Methoxy, dimethylamino | Alzheimer’s treatment | Moderate |

Research Findings and Mechanistic Insights

- Enzymatic Interaction : Carbamates like the target compound likely inhibit AChE via carbamylation of the catalytic serine residue, a mechanism shared with physostigmine .

- Stability : Disubstituted carbamates (e.g., dimethylcarbamic esters) show enhanced hydrolytic stability, suggesting the target compound’s thiol group could further modulate reactivity .

Biological Activity

Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester, also known as (R)-1-Mercaptomethyl-2-phenyl-ethyl carbamic acid benzyl ester , is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a mercapto group which can influence its reactivity and biological interactions. The presence of both the carbamic acid and mercapto functional groups may contribute to its pharmacological properties.

Mechanisms of Biological Activity

- Enzymatic Hydrolysis : Carbamic acid esters, including this compound, are known to undergo hydrolysis by carboxylesterases. This process results in the formation of the corresponding alcohol and carboxylic acid, which can further participate in metabolic pathways. Studies indicate that the rate of hydrolysis varies significantly among different species, impacting the biological activity of the compound .

- Toxicological Profile : The toxicity of carbamic acid esters is often assessed through repeated-dose toxicity studies. For instance, compounds similar to this ester have shown low toxicity in sub-chronic studies, with a No Observed Adverse Effect Level (NOAEL) established at high doses (e.g., 1,250 mg/kg body weight) in rodent models .

- Pharmacological Effects : The presence of the mercapto group suggests potential antioxidant properties. Compounds with similar structures have been investigated for their ability to scavenge free radicals and protect cellular components from oxidative damage.

Case Studies

- Study on Hydrolysis Rates : A comparative study on various carbamic acid esters demonstrated that hydrolysis rates were significantly influenced by the structure of the alcohol moiety attached to the carbamate. This finding emphasizes the importance of molecular structure in determining biological activity .

- Toxicity Assessment : In a 90-day dietary study involving Sprague Dawley rats treated with propionic acid derivatives, similar compounds exhibited low toxicity levels, reinforcing the potential safety profile of carbamic acid esters .

Data Table: Biological Activity Overview

Q & A

Q. What stereoselective strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : Asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) or biocatalytic methods (e.g., Rhodococcus spp. enzymes) can achieve high enantiomeric excess (>99% ee). Solvent systems like alcohol-halogenated mixtures (e.g., ethanol/chloroform) at subzero temperatures (−15°C to 0°C) enhance stereocontrol. Chiral HPLC or polarimetry is critical for ee determination .

Q. How does the mercaptoethyl group influence nucleophilic reactivity, and how can this be leveraged to design functionalized analogs?

- Methodological Answer : The thiol group acts as a nucleophile, enabling disulfide bond formation or Michael additions. However, its high reactivity requires protection (e.g., as a thioether or trityl derivative) during multi-step syntheses. Computational modeling (DFT) can predict regioselectivity in substitution reactions, guiding the design of analogs with tailored bioactivity .

Q. What analytical challenges arise in studying metal-complexation behavior, and how can these be addressed?

- Methodological Answer : The mercaptoethyl group can coordinate transition metals (e.g., Co²⁺, Ni²⁺), but competing oxidation or precipitation complicates analysis. UV-Vis spectroscopy (monitoring d-d transitions) and cyclic voltammetry are used to characterize complexes. Buffered aqueous-organic systems (e.g., MeOH/H₂O with 0.1 M KCl) stabilize complexes, while EDTA controls for free metal ions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s stability under varying pH conditions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring increase carbamate hydrolysis resistance at acidic pH. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identifies degradation pathways (e.g., ester cleavage or thiol oxidation). QSAR models correlate substituent effects with half-life predictions .

Data Contradictions and Resolution

- Contradiction : reports high chiral purity (>99% ee) using NaBH₄ in alcohol-halogenated solvents, while highlights enzymatic methods for similar outcomes.

- Resolution : The choice depends on scalability—chemical reduction is cost-effective for bulk synthesis, whereas biocatalysis offers superior stereoselectivity for sensitive intermediates. Cross-validation via circular dichroism (CD) or X-ray crystallography resolves discrepancies in reported ee values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.